Diethyl 4-[(3-chloro-4-methylphenyl)amino]quinoline-3,6-dicarboxylate
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Overview
Description
3,6-DIETHYL 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with ethyl groups at positions 3 and 6, and an amino group attached to a chloromethylphenyl ring at position 4. The compound also features carboxylate groups at positions 3 and 6, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIETHYL 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The ethyl groups are introduced at positions 3 and 6 through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride.
Amination: The amino group is introduced by reacting the quinoline derivative with 3-chloro-4-methylphenylamine under suitable conditions.
Carboxylation: The carboxylate groups are introduced through carboxylation reactions using carbon dioxide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
3,6-DIETHYL 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3,6-DIETHYL 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-DIETHYL 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Aminoquinolines: Compounds with amino groups attached to the quinoline core.
Carboxylate-Substituted Quinoline: Compounds with carboxylate groups at various positions on the quinoline ring.
Uniqueness
3,6-DIETHYL 4-[(3-CHLORO-4-METHYLPHENYL)AMINO]QUINOLINE-3,6-DICARBOXYLATE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both ethyl and carboxylate groups at positions 3 and 6, along with the amino group attached to a chloromethylphenyl ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H21ClN2O4 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
diethyl 4-(3-chloro-4-methylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H21ClN2O4/c1-4-28-21(26)14-7-9-19-16(10-14)20(17(12-24-19)22(27)29-5-2)25-15-8-6-13(3)18(23)11-15/h6-12H,4-5H2,1-3H3,(H,24,25) |
InChI Key |
CBMQHCXFOGMLMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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